

Application Notes and Protocols for **tert-Butyl azetidin-3-ylcarbamate**

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Compound of Interest

Compound Name: *tert-Butyl azetidin-3-ylcarbamate*

Cat. No.: B109299

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Introduction

tert-Butyl azetidin-3-ylcarbamate is a pivotal building block in modern medicinal chemistry and drug discovery. The presence of a Boc-protected amine on the strained azetidine ring makes it a valuable intermediate for introducing the 3-aminoazetidine scaffold into more complex molecules. Azetidine moieties are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor binding affinity. This guide provides detailed protocols and best practices for the safe handling, storage, and common synthetic applications of **tert-butyl azetidin-3-ylcarbamate**, available as both the free base (CAS 91188-13-5) and its hydrochloride salt (CAS 217806-26-3).

Chemical and Physical Properties

A summary of the key properties for both the free base and hydrochloride salt forms of **tert-butyl azetidin-3-ylcarbamate** is provided below. These properties are essential for designing experimental procedures, including reaction setup and purification.

Property	tert-Butyl azetidin-3-ylcarbamate (Free Base)	tert-Butyl azetidin-3-ylcarbamate HCl
CAS Number	91188-13-5	217806-26-3
Molecular Formula	C ₈ H ₁₆ N ₂ O ₂	C ₈ H ₁₇ ClN ₂ O ₂
Molecular Weight	172.22 g/mol	208.69 g/mol [1]
Appearance	Solid	White to off-white solid[2]
Storage Temperature	4°C	Room Temperature[3]

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of **tert-butyl azetidin-3-ylcarbamate** and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

- Safety glasses with side shields or goggles.
- Chemical-resistant gloves (e.g., nitrile).
- A laboratory coat.

Storage Recommendations

To prevent degradation, **tert-butyl azetidin-3-ylcarbamate** and its hydrochloride salt should be stored in a tightly sealed container in a cool, dry place.[1]

- **tert-Butyl azetidin-3-ylcarbamate** (Free Base): Store at 4°C for long-term stability.
- **tert-Butyl azetidin-3-ylcarbamate** Hydrochloride: Store at room temperature, away from light.[3]

Chemical Stability

The stability of **tert-butyl azetidin-3-ylcarbamate** is influenced by the Boc protecting group and the strained azetidine ring.

- **Boc Group Stability:** The tert-butoxycarbonyl (Boc) group is generally stable to basic conditions and nucleophiles but is readily cleaved under acidic conditions.^[4] The mechanism of acid-catalyzed deprotection involves the formation of a stable tert-butyl cation.
- **Azetidine Ring Stability:** The azetidine ring is susceptible to ring-opening reactions under strongly acidic conditions, a process that can be exacerbated by the substitution pattern on the ring.^[5] It is crucial to employ mild acidic conditions for Boc deprotection to avoid compromising the azetidine core.

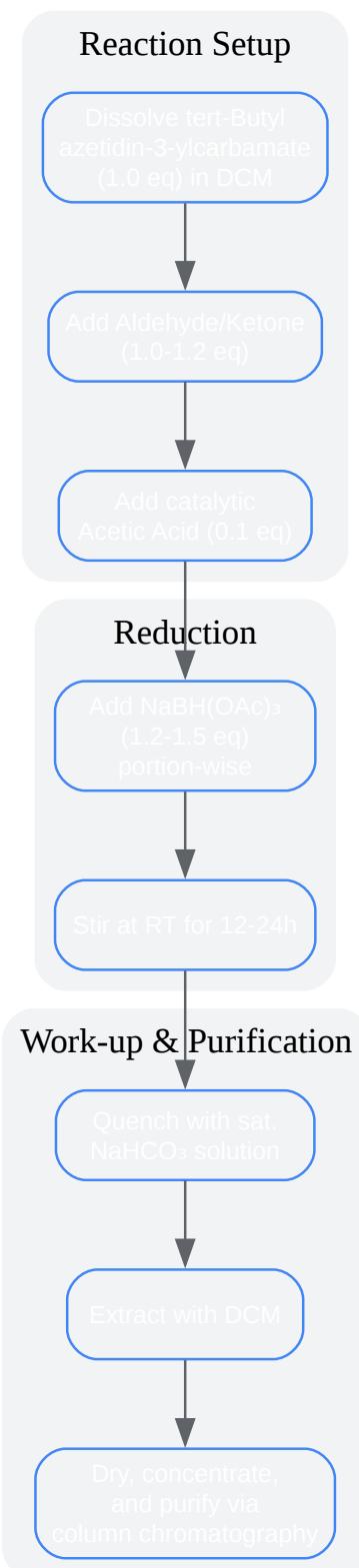
Application Protocols

tert-Butyl azetidin-3-ylcarbamate is primarily used as a secondary amine synthon after deprotection or as a nucleophile in N-alkylation reactions.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of the azetidine nitrogen using an aldehyde or ketone in the presence of a mild reducing agent. This method is highly efficient for the synthesis of tertiary amines.^{[6][7]}

Diagram of Reductive Amination Workflow



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Caption: Workflow for N-alkylation via reductive amination.

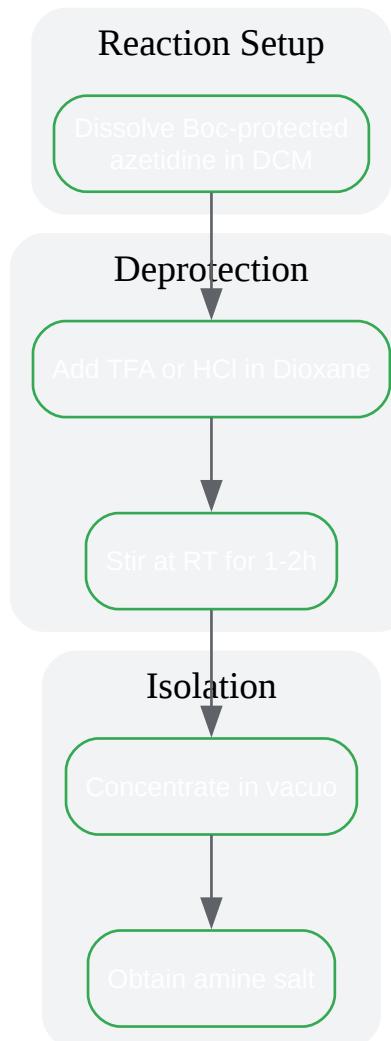
Step-by-Step Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **tert-butyl azetidin-3-ylcarbamate** (1.0 equivalent).
- Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
- Add the desired aldehyde or ketone (1.0-1.2 equivalents) to the solution via syringe and stir the mixture at room temperature for 20-30 minutes.
- To this mixture, add a catalytic amount of glacial acetic acid (0.1 equivalents).
- In a separate container, weigh sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.2-1.5 equivalents) and add it portion-wise to the reaction mixture over 10-15 minutes.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to afford the pure N-alkylated product.

Protocol 2: Boc-Group Deprotection

The removal of the Boc protecting group is a common step to unmask the primary amine for further functionalization. This is typically achieved under acidic conditions.^[8]

Diagram of Boc Deprotection Workflow

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